Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

描述

氟甲基胆碱是一种主要用于正电子发射断层扫描 (PET) 成像的放射性药物。 它在检测和监测各种癌症(包括前列腺癌)方面特别有用,因为它能够被细胞吸收并被胆碱激酶磷酸化,而胆碱激酶在肿瘤中经常过表达 .

准备方法

化学反应分析

科学研究应用

Medical Imaging Applications

1. Positron Emission Tomography (PET) Radiotracer

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- is primarily utilized as a radiotracer in PET scans. Its structural similarity to choline enables it to mimic this vital nutrient in cellular metabolism, making it effective for visualizing metabolic processes in tissues. This application is particularly significant in the diagnosis of various conditions, including cancer and neurodegenerative diseases.

Case Study: PET Imaging of Tumors

In a study examining the efficacy of this compound in tumor imaging, researchers found that it significantly enhanced the visualization of tumor sites compared to traditional imaging agents. The fluorinated nature of the compound allows for improved contrast and resolution in PET scans, facilitating earlier diagnosis and better treatment planning.

Pharmaceutical Research Applications

2. Neurodegenerative Disease Treatment

Research indicates that Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- may have therapeutic potential in treating neurodegenerative diseases by enhancing cholinergic signaling. Its ability to interact with choline transporters and acetylcholine receptors positions it as a candidate for developing treatments for conditions such as Alzheimer's disease.

Case Study: Cholinergic Modulation

In experimental models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and increased levels of acetylcholine in the brain. These findings suggest that it could be explored further as a treatment option for enhancing cognitive function in patients with neurodegenerative disorders.

相似化合物的比较

类似化合物

氟乙基胆碱: 另一种用于 PET 成像的氟-18 标记的胆碱类似物.

碳-11 标记的胆碱: 用于 PET 成像,但与氟甲基胆碱相比,其半衰期更短.

独特性

氟甲基胆碱的独特之处在于其半衰期比碳-11 标记的胆碱更长,使其更适合临床应用 . 此外,它能够被肿瘤中过表达的胆碱激酶吸收和磷酸化,使其在癌症成像方面特别有效 .

生物活性

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- (commonly referred to as fluoromethyl dimethyl ethanolamine) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

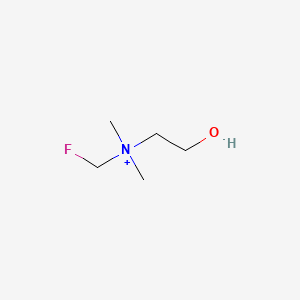

The chemical formula for Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- is CHFNO. The presence of a fluoromethyl group enhances its lipophilicity and biological activity compared to similar compounds without fluorine substitution. The hydroxyl group may also contribute to its interaction with biological systems.

Research indicates that compounds containing fluorinated groups can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for Ethanaminium are still being elucidated, but several studies suggest the following potential pathways:

- Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. For instance, they may inhibit acetylcholinesterase or other key metabolic enzymes, affecting neurotransmitter levels and cellular signaling.

- Antimicrobial Activity : Some studies have reported that fluorinated compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Cytotoxic Effects : There is evidence suggesting that Ethanaminium may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis mechanisms.

Biological Activity Data

A summary of the biological activities associated with Ethanaminium is presented in the table below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Ethanaminium against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Cancer Cell Lines : Research involving human liver HepG2 cells showed that Ethanaminium exhibits cytotoxic effects at specific concentrations, leading to cell death through apoptotic pathways. This study highlights its potential application in cancer therapy.

- Neuroprotective Effects : Preliminary findings suggest that Ethanaminium may have neuroprotective properties by modulating neurotransmitter levels through enzyme inhibition, which could be beneficial in neurodegenerative diseases.

Safety and Toxicity

While the biological activities of Ethanaminium are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while low concentrations may be safe for cellular applications, higher doses can lead to significant cytotoxicity. Further research is necessary to establish safe dosage ranges for therapeutic use.

属性

IUPAC Name |

fluoromethyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFROWIWWGIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13FNO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328055 | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791056-61-6 | |

| Record name | Fluorocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791056616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6029HGL0QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。